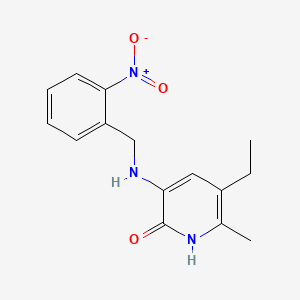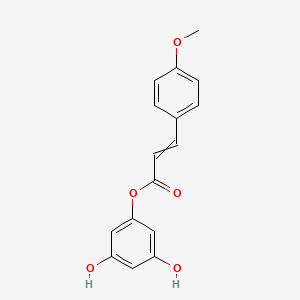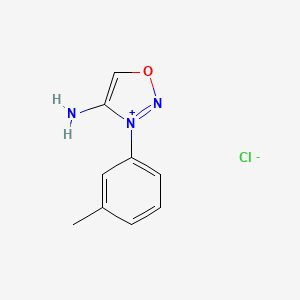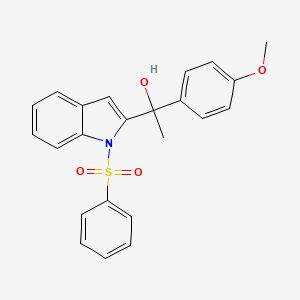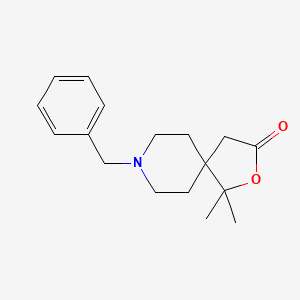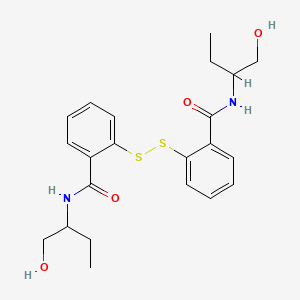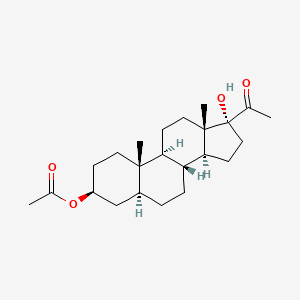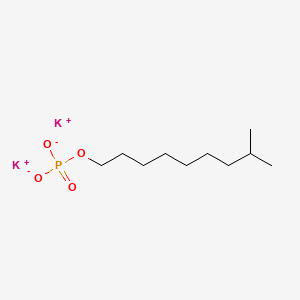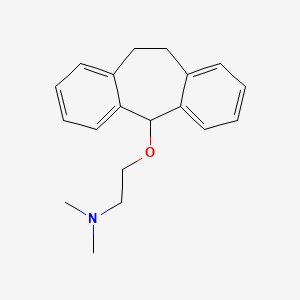
Deptramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deptramine, also known as desipramine, is a tricyclic antidepressant primarily used in the treatment of depression. It is a secondary amine tricyclic antidepressant and is structurally similar to other tricyclic antidepressants like imipramine and amitriptyline. This compound works by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin, thereby increasing the levels of these neurotransmitters in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deptramine is synthesized through a multi-step process that involves the reaction of iminodibenzyl with 3-chloropropylamine under basic conditions to form the intermediate compound. This intermediate is then subjected to methylation using methyl iodide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Deptramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form secondary amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Deptramine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Studied for its potential use in treating conditions like neuropathic pain and attention-deficit hyperactivity disorder.
Industry: Utilized in the development of new antidepressant drugs and in pharmacological research.
Mécanisme D'action
Deptramine exerts its effects by selectively inhibiting the reuptake of norepinephrine from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to other tricyclic antidepressants. This inhibition increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but more potent serotonin reuptake inhibition.
Amitriptyline: A tricyclic antidepressant with stronger sedative effects and more pronounced anticholinergic side effects.
Nortriptyline: A secondary amine tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Deptramine is unique in its relatively selective inhibition of norepinephrine reuptake, making it less sedating and having fewer anticholinergic side effects compared to other tricyclic antidepressants. This makes it a preferred option for patients who are sensitive to the sedative effects of other antidepressants .
Propriétés
Numéro CAS |
2521-79-1 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)13-14-21-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
Clé InChI |
LSIPGCUGAIVNCP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



